An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Estriol
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Estriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated estriol (B74026), with a comparative analysis against its non-deuterated counterpart. This document includes detailed experimental protocols for characterization and analysis, alongside visualizations of relevant biological pathways to support researchers and professionals in drug development and scientific investigation.
Core Physical and Chemical Properties
Deuteration, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), is a critical tool in pharmaceutical research, primarily for kinetic isotope effect studies and as internal standards in quantitative mass spectrometry-based assays. While deuteration does not alter the fundamental chemical structure, it imparts subtle changes to the physicochemical properties of a molecule.
The following tables summarize the key physical and chemical properties of estriol and its deuterated form. It is important to note that while specific experimental data for some properties of deuterated estriol are not widely published, the differences are generally minimal. The primary and most significant change is the increase in molecular weight.
Table 1: Physical Properties of Estriol and Deuterated Estriol (Estriol-d₄)
| Property | Estriol (Non-deuterated) | Deuterated Estriol (Estriol-d₄) | Data Source |
| Molecular Formula | C₁₈H₂₄O₃ | C₁₈H₂₀D₄O₃ | [1] |
| Molecular Weight | 288.38 g/mol | 292.41 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Expected to be a white to off-white crystalline solid | [1] |
| Melting Point | 280-282 °C | Expected to be very similar to non-deuterated estriol | [1] |
| Boiling Point | ~469 °C at 760 mmHg | Expected to be very similar to non-deuterated estriol | - |
| Solubility in Water | 0.119 mg/mL at 20 °C | Expected to be very similar to non-deuterated estriol | [2][3] |
| pKa (Strongest Acidic) | 10.33 | Expected to be very similar to non-deuterated estriol | [3] |
Table 2: Solubility of Estriol in Various Solvents
| Solvent | Solubility | Temperature (°C) | Data Source |
| Ethanol | Sparingly soluble | - | [4] |
| DMSO | ~20 mg/mL | - | [4][5] |
| Dimethylformamide (DMF) | ~30 mg/mL | - | [4][5] |
| Pyridine | Very soluble | - | [1] |
| Ethyl Ether | Slightly soluble | - | [1] |
| Benzene | Slightly soluble | - | [1] |
| Chloroform | Soluble | - | [1] |
| Acetone (B3395972) | Soluble | - | [1] |
Experimental Protocols
This section details methodologies for the synthesis, characterization, and biological assessment of deuterated estriol.
Synthesis of Deuterated Estriol (General Approach)
Experimental Workflow: Synthesis of Deuterated Estriol
Caption: A generalized workflow for the synthesis of deuterated estriol.
Methodology:
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Preparation of 16α-Hydroxyestrone: Estrone is converted to 16α-hydroxyestrone through a multi-step synthesis. This can involve reactions such as enol acetate (B1210297) formation, bromination, and subsequent hydrolysis and rearrangement reactions as described in patent literature[6].
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Deuterium Introduction: The key step for introducing deuterium is the reduction of the 17-keto group of 16α-hydroxyestrone. This is achieved using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). The reaction is typically carried out in a suitable solvent system like a mixture of methanol (B129727) and dioxane at controlled temperatures (e.g., 20-25°C)[7].
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Purification: The resulting deuterated estriol is then purified using standard techniques such as filtration, washing, and recrystallization from a suitable solvent like acetone to yield the final product with high purity[7].
Characterization by Mass Spectrometry
Mass spectrometry (MS) is a crucial technique for confirming the identity and isotopic enrichment of deuterated estriol.
Protocol: LC-MS/MS Analysis of Deuterated Estriol
Sample Preparation:
-
Prepare a stock solution of deuterated estriol in a suitable organic solvent (e.g., methanol).
-
For analysis in biological matrices (e.g., serum or urine), perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.
-
The extracted sample is then dried and reconstituted in the mobile phase. For enhanced sensitivity, derivatization with an agent like dansyl chloride can be performed[8].
Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
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Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.
-
Analysis Mode: Selected Reaction Monitoring (SRM) for quantitative analysis.
-
Precursor Ion: The deprotonated molecule of deuterated estriol, [M-H]⁻.
-
Product Ions: Characteristic fragment ions generated through collision-induced dissociation.
-
Experimental Workflow: LC-MS/MS Analysis
Caption: A typical workflow for the analysis of deuterated estriol using LC-MS/MS.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and the position of deuterium labeling in the molecule.
Protocol: ¹H and ²H NMR Analysis of Deuterated Estriol
Sample Preparation:
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Dissolve a sufficient amount of the deuterated estriol sample in a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR). Common solvents include DMSO-d₆ or CDCl₃ for ¹H NMR.
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
The absence or significant reduction of signals at the positions of deuteration confirms successful labeling.
-
-
²H NMR:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals in the ²H spectrum at chemical shifts corresponding to the labeled positions confirms the location of the deuterium atoms.
-
Logical Relationship: NMR Analysis
References
- 1. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estriol (medication) - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]
- 7. Estriol synthesis - chemicalbook [chemicalbook.com]
- 8. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
